Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether
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Overview
Description
Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether is a chemical compound that features a quinoxaline moiety attached to a phenyl ether group via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-quinoxalinylsulfanyl)phenyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The ether linkage can be cleaved under acidic conditions to yield the corresponding phenol and alkyl halide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Strong acids like hydroiodic acid (HI) are used for ether cleavage.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Phenol and alkyl halides.
Scientific Research Applications
Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether has several applications in scientific research:
Medicinal Chemistry: Quinoxaline derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-quinoxalinylsulfanyl)phenyl ether involves its interaction with biological targets. The quinoxaline moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo oxidation, affecting the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Phenyl Ethers: Compounds with similar ether linkages but different substituents.
Uniqueness
Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether is unique due to the combination of the quinoxaline moiety and the phenyl ether linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPUDQINSCLOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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